molecular formula C22H22N2O3S2 B2888629 N-(2,4-dimethylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1093122-21-4

N-(2,4-dimethylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B2888629
CAS No.: 1093122-21-4
M. Wt: 426.55
InChI Key: MGVMYKBECDDYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a synthetic compound featuring a tetrahydroisoquinoline core substituted with a carboxamide group at the 3-position, a thiophen-2-ylsulfonyl moiety at the 2-position, and a 2,4-dimethylphenyl group on the carboxamide nitrogen. This structure combines aromatic, sulfonyl, and amide functionalities, which are frequently observed in bioactive molecules and organocatalysts.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-15-9-10-19(16(2)12-15)23-22(25)20-13-17-6-3-4-7-18(17)14-24(20)29(26,27)21-8-5-11-28-21/h3-12,20H,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVMYKBECDDYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound belonging to the class of tetrahydroisoquinoline derivatives. This compound features a unique molecular structure that includes a tetrahydroisoquinoline core, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of various functional groups such as a sulfonyl group attached to a thiophene ring and an amide group is pivotal for its potential biological activity.

  • Molecular Formula : C22H24N2O3S2
  • Molecular Weight : 426.55 g/mol
  • Structural Characteristics : The compound exhibits a bicyclic structure with significant steric and electronic properties due to the dimethylphenyl and thiophenesulfonyl groups.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Research indicates that compounds in the tetrahydroisoquinoline class can influence catecholamine release and modulate neurotransmitter levels in the brain.

Key Findings:

  • Catechol O-Methyltransferase (COMT) Inhibition :
    • Studies have shown that similar tetrahydroisoquinolines can act as substrates and inhibitors of COMT, an enzyme involved in the metabolism of catecholamines such as dopamine and norepinephrine .
    • The structural modifications in the compound may affect its inhibitory potency against COMT.
  • Norepinephrine Release :
    • Compounds structurally related to this tetrahydroisoquinoline have been evaluated for their ability to release norepinephrine from mouse hearts. The presence of specific substituents significantly alters their norepinephrine-depleting activity .

Study 1: Neurotransmitter Modulation

In a study examining the effects of various tetrahydroisoquinolines on neurotransmitter release, it was observed that certain modifications led to enhanced norepinephrine release in vivo. The study highlighted that methyl substituents at specific positions could either enhance or diminish this activity depending on their placement within the molecule .

Study 2: COMT Inhibition

Another investigation focused on the kinetic properties of tetrahydroisoquinolines as inhibitors of COMT. The findings demonstrated that while some compounds exhibited strong inhibition, others with similar structural frameworks did not show significant effects. This variability emphasizes the importance of molecular structure in determining biological activity .

Comparative Analysis

The following table summarizes the biological activities of various related compounds:

Compound NameCOMT InhibitionNorepinephrine ReleaseStructural Features
Compound AModerateHigh6-Hydroxy group
Compound BStrongModerate4-Methyl group
This compoundTBDTBDDimethylphenyl & Thiophene

Future Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential areas for future investigation include:

  • Pharmacokinetics and Metabolism : Understanding how this compound is metabolized in biological systems will provide insights into its efficacy and safety profile.
  • Therapeutic Applications : Exploring its potential applications in treating neurological disorders by modulating neurotransmitter systems.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies could identify key functional groups responsible for enhancing biological activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Tetrahydroisoquinoline-Carboxamide Scaffold

The tetrahydroisoquinoline-carboxamide scaffold is a common feature in several compounds with varied applications:

  • (3S)-N-Phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (): Used as an enantioselective organocatalyst, this compound lacks the sulfonyl group but shares the carboxamide and phenyl substituents. The stereochemistry (3S) is critical for its catalytic activity in asymmetric aldol reactions.
  • JDTic (): A κ-opioid receptor antagonist with a tetrahydroisoquinoline-carboxamide core but substituted with hydroxyphenyl, piperidinyl, and isopropyl groups. Its 3R stereochemistry and rigid substituent arrangement are essential for receptor selectivity.
  • N-Benzyl-2-(3-phenylpropioloyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (): Features a propioloyl group at the 2-position, demonstrating how acyl modifications influence synthetic pathways and reactivity.

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Application Reference
Target Compound Tetrahydroisoquinoline-carboxamide 2-(Thiophen-2-ylsulfonyl), N-(2,4-dimethylphenyl) Not specified -
(3S)-N-Phenyl-THIQ-3-carboxamide Tetrahydroisoquinoline-carboxamide N-Phenyl Organocatalysis
JDTic Tetrahydroisoquinoline-carboxamide 7-Hydroxy, N-(piperidinyl-isopropyl) κ-Opioid antagonism
N-Benzyl-2-(3-phenylpropioloyl)-THIQ-1-carboxamide Tetrahydroisoquinoline-carboxamide 2-(3-Phenylpropioloyl), N-Benzyl Synthetic intermediate
Substituent Variations and Functional Group Impacts
  • Sulfonyl vs. Acyl Groups: The thiophen-2-ylsulfonyl group in the target compound may enhance electron-withdrawing effects and metabolic stability compared to the propioloyl group in . Sulfonyl groups are also known to influence binding affinity in receptor-ligand interactions (e.g., JDTic’s sulfonamide-like motifs in ).
  • Aromatic Substituents : The 2,4-dimethylphenyl group in the target compound contrasts with simpler phenyl () or nitroaryl () groups. Bulkier substituents may sterically hinder catalytic or receptor-binding sites.
  • Stereochemistry: The 3R configuration in JDTic () is critical for opioid receptor selectivity, suggesting that the stereochemistry of the target compound’s tetrahydroisoquinoline core could significantly affect its bioactivity.

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-(2,4-dimethylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroisoquinoline core and subsequent coupling with the 2,4-dimethylphenyl moiety. Key steps require precise control of reaction conditions (e.g., anhydrous solvents, 60–80°C, 12–24 hours) to avoid side reactions like over-sulfonation . Characterization should employ ¹H/¹³C NMR to confirm regioselectivity and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical, with yields typically ranging from 45–65% depending on purification methods (e.g., column chromatography or recrystallization) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Methodological Answer : Structural validation requires a combination of X-ray crystallography (for unambiguous confirmation of stereochemistry) and 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in the tetrahydroisoquinoline and thiophene-sulfonyl regions . For intermediates, FT-IR can track functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹), while TLC monitoring (silica gel, UV detection) ensures reaction progression .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize biological activity?

  • Methodological Answer : SAR studies should focus on modifying the tetrahydroisoquinoline carboxamide core and thiophene-sulfonyl substituents. For example:
  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance target binding .
  • Replace the thiophene with furan or pyrrole to assess heterocycle-dependent activity .
    Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like enzymes or receptors, followed by in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. How can computational modeling improve the design of analogs with enhanced pharmacokinetic properties?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing solubility and metabolic stability. Tools like Gaussian 16 or ORCA can model sulfonyl group reactivity and predict metabolic hotspots (e.g., CYP450 oxidation sites). Pair this with molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability . Experimental validation via Caco-2 cell monolayers quantifies permeability coefficients .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration, cell line viability). Standardize protocols using OECD guidelines for reproducibility. For example:
  • Use isogenic cell lines to control for genetic variability .
  • Apply statistical design of experiments (DoE) to identify critical factors (e.g., pH, temperature) affecting activity. Tools like Minitab or JMP enable factorial analysis to isolate confounding variables .

Q. What mechanistic approaches are effective for studying this compound’s interaction with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) with purified proteins. For intracellular targets, use fluorescence polarization assays with labeled ligands. CRISPR-Cas9 knockout models can validate target specificity by comparing activity in wild-type vs. knockout cells .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Methodological Answer : Scale-up issues include low yields due to exothermic reactions and purification bottlenecks . Solutions:
  • Optimize heat dissipation using flow reactors (e.g., Corning AFR) .
  • Switch from column chromatography to countercurrent separation (CCC) for higher throughput .
  • Monitor reaction progress with in-line FTIR to detect intermediates in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.